Mal-PEG1-Val-Cit-PAB-PNP is a specialized chemical compound primarily utilized as a linker in the synthesis of antibody-drug conjugates (ADCs). This compound is notable for its cleavable nature, allowing for the targeted release of cytotoxic drugs within specific cells, particularly cancer cells. The structure incorporates several functional groups that enhance its efficacy and specificity in drug delivery applications.
Source: The compound is synthesized through organic chemistry methods and is commercially available from various suppliers, including MedChemExpress and BroadPharm .
Classification: Mal-PEG1-Val-Cit-PAB-PNP falls under the category of bioconjugates and linkers used in pharmaceutical chemistry, specifically in the development of targeted therapies for cancer treatment. It is classified as a cleavable linker due to its ability to release therapeutic agents upon enzymatic cleavage.
The synthesis of Mal-PEG1-Val-Cit-PAB-PNP involves multiple steps:
The industrial production typically employs batch processing or continuous flow synthesis methods to ensure high yield and purity. Purification techniques such as chromatography are also utilized to isolate the final product effectively .
Mal-PEG1-Val-Cit-PAB-PNP has a complex molecular structure characterized by:
The structure includes a maleimide group, a PEG chain, a valine-citrulline dipeptide, a para-aminobenzyloxycarbonyl spacer, and a p-nitrophenyl group .
The compound exhibits a high purity level, typically ≥95%, which is crucial for its effectiveness in research and clinical applications .
Mal-PEG1-Val-Cit-PAB-PNP participates in several significant chemical reactions:
The cleavage reaction occurs under physiological conditions typical of lysosomes, while click chemistry reactions are conducted at mild temperatures without the need for additional catalysts .
The mechanism of action for Mal-PEG1-Val-Cit-PAB-PNP involves several key steps:
Mal-PEG1-Val-Cit-PAB-PNP has diverse applications in scientific research and medicine:
Antibody-Drug Conjugates (ADCs) represent a transformative class of biopharmaceuticals engineered to selectively deliver cytotoxic agents to cancer cells. These complex molecules comprise three elements: a tumor-targeting monoclonal antibody, a potent cytotoxic payload, and a specialized chemical linker that covalently bonds these components. The linker's stability during systemic circulation and its ability to release the payload specifically within tumor cells are critical determinants of ADC efficacy and safety. Mal-PEG1-Val-Cit-PAB-PNP (CAS 2249935-92-8) exemplifies an advanced cleavable peptide linker widely employed in ADC design. Its molecular architecture integrates four functional domains: a maleimide (Mal) group for antibody attachment, a polyethylene glycol (PEG) spacer for enhanced solubility, a valine-citrulline (Val-Cit) dipeptide substrate for protease cleavage, a para-aminobenzyl alcohol (PAB) self-immolative spacer, and a p-nitrophenyl (PNP) ester for payload conjugation [1] [4] [7]. This linker addresses historical challenges in ADC development by balancing plasma stability with tumor-specific payload release, thereby widening the therapeutic index of cytotoxic agents [3] [9].
The development of ADC linkers has evolved through iterative innovations aimed at resolving fundamental limitations of early technologies. Three distinct generations mark this progression:
Initial ADC designs (1990s–2000s) utilized acid-labile hydrazone linkers (e.g., in gemtuzumab ozogamicin) or reduction-sensitive disulfide bonds. These linkers demonstrated in vivo instability due to premature cleavage in systemic circulation. Hydrazone linkers underwent hydrolysis at physiological pH (7.4), while disulfide bonds were susceptible to plasma thiols. This instability led to off-target payload release, causing severe toxicities such as hepatotoxicity. The withdrawal of gemtuzumab ozogamicin in 2010 underscored the critical need for improved linker stability [3] [9].
Second-generation ADCs introduced protease-sensitive dipeptide linkers, leveraging the overexpression of lysosomal proteases (e.g., cathepsin B) in tumor cells. Valine-Citrulline (Val-Cit) emerged as a gold-standard substrate due to its:
Brentuximab vedotin (approved 2011) validated this approach, utilizing a maleimide-caproyl-Val-Cit-PAB linker conjugated to monomethyl auristatin E. Its clinical success catalyzed widespread adoption of Val-Cit-based platforms [3] [9] [10].
Recent innovations (2015–present) focus on refining peptide specificity and modulating physicochemical properties:
Table 1: Evolution of Antibody-Drug Conjugate Linker Technologies
Generation | Linker Type | Representative Examples | Key Advantages | Limitations |
---|---|---|---|---|
First | Acid-labile hydrazone | Gemtuzumab ozogamicin | Simple synthesis | Premature cleavage in plasma; off-target toxicity |
Second | Dipeptide (Val-Cit) | Brentuximab vedotin | Cathepsin B-specific release; plasma stability | Susceptibility to carboxylesterases; aggregation |
Third | PEGylated dipeptide | Mal-PEG1-Val-Cit-PAB-PNP | Enhanced solubility; reduced aggregation | Neutrophil elastase sensitivity |
Mal-PEG1-Val-Cit-PAB-PNP embodies four molecular design principles essential for effective cleavable linkers:
The Val-Cit dipeptide serves as a substrate for cathepsin B—a lysosomal cysteine protease overexpressed in malignant cells. Upon ADC internalization and lysosomal trafficking, cathepsin B hydrolyzes the amide bond between Val and Cit, initiating a payload release cascade. Key attributes include:
The para-aminobenzyl alcohol (PAB) spacer bridges the Val-Cit dipeptide and the payload. Post-cleavage, PAB undergoes spontaneous 1,6-elimination, releasing the unmodified cytotoxic drug. This mechanism:
Mal-PEG1-Val-Cit-PAB-PNP features two distinct conjugation handles:
The ethylene glycol unit (PEG1) serves as a polarity modulator that:
Table 2: Structural and Functional Features of Mal-PEG1-Val-Cit-PAB-PNP
Structural Segment | Chemical Function | Biological Role |
---|---|---|
Maleimide (Mal) | Thiol-reactive handle | Covalent antibody conjugation via cysteine residues |
Ethylene glycol (PEG1) | Hydrophilicity enhancer | Reduces aggregation; improves solubility and PK |
Valine-Citrulline (Val-Cit) | Cathepsin B substrate | Lysosome-specific cleavage trigger |
para-Aminobenzyl (PAB) | Self-immolative spacer | Spontaneous decomposition post-cleavage; payload release |
p-Nitrophenyl ester (PNP) | Amine-reactive handle | Stable conjugation to amine-containing payloads |
Despite its utility, Mal-PEG1-Val-Cit-PAB-PNP faces limitations driving ongoing research:
These innovations aim to enhance tumor-specific activation while mitigating off-target effects, positioning Mal-PEG1-Val-Cit-PAB-PNP as a foundational template for next-generation ADC development.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: